molecular formula C19H23N5O B11569662 6-methyl-2-[(4-methylquinazolin-2-yl)amino]-5-pentylpyrimidin-4(3H)-one

6-methyl-2-[(4-methylquinazolin-2-yl)amino]-5-pentylpyrimidin-4(3H)-one

Cat. No.: B11569662
M. Wt: 337.4 g/mol
InChI Key: MPPCHYFIZWGSAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-2-[(4-methylquinazolin-2-yl)amino]-5-pentylpyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse range of biological activities and have been extensively studied for their potential pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-[(4-methylquinazolin-2-yl)amino]-5-pentylpyrimidin-4(3H)-one typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. The most common approach includes the following steps :

    Amidation: 2-aminobenzoic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates.

    Cyclization: The substituted anthranilates undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones.

    Formation of Quinazolinone Derivatives: The benzoxazinones are treated with ammonia solution to yield quinazolinone derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-[(4-methylquinazolin-2-yl)amino]-5-pentylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-methyl-2-[(4-methylquinazolin-2-yl)amino]-5-pentylpyrimidin-4(3H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-methyl-2-[(4-methylquinazolin-2-yl)amino]-5-pentylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit dipeptidyl peptidase-4 (DPP-4), which plays a role in glucose metabolism, making it a potential candidate for diabetes treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-2-[(4-methylquinazolin-2-yl)amino]-5-pentylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C19H23N5O

Molecular Weight

337.4 g/mol

IUPAC Name

4-methyl-2-[(4-methylquinazolin-2-yl)amino]-5-pentyl-1H-pyrimidin-6-one

InChI

InChI=1S/C19H23N5O/c1-4-5-6-10-15-13(3)21-19(23-17(15)25)24-18-20-12(2)14-9-7-8-11-16(14)22-18/h7-9,11H,4-6,10H2,1-3H3,(H2,20,21,22,23,24,25)

InChI Key

MPPCHYFIZWGSAS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(N=C(NC1=O)NC2=NC3=CC=CC=C3C(=N2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.